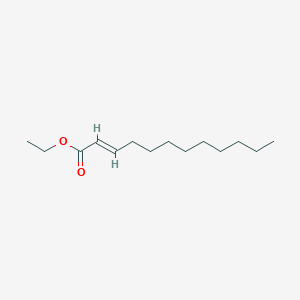

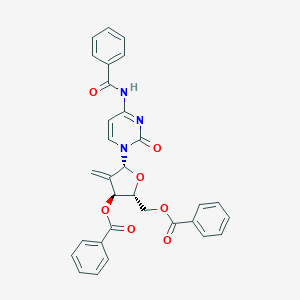

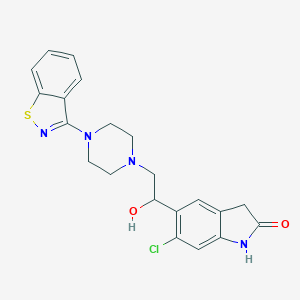

(2R,3S,5R)-5-(4-Benzamido-2-oxopyrimidin-1(2H)-yl)-2-((benzoyloxy)methyl)-4-methylenetetrahydrofuran-3-yl benzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

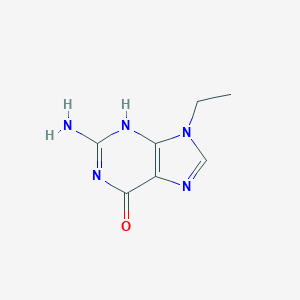

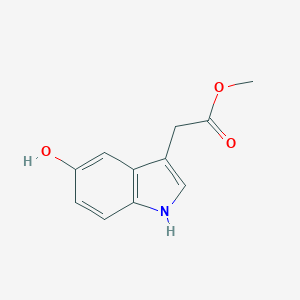

(2R,3S,5R)-5-(4-Benzamido-2-oxopyrimidin-1(2H)-yl)-2-((benzoyloxy)methyl)-4-methylenetetrahydrofuran-3-yl benzoate, also known as (2R,3S,5R)-5-(4-Benzamido-2-oxopyrimidin-1(2H)-yl)-2-((benzoyloxy)methyl)-4-methylenetetrahydrofuran-3-yl benzoate, is a useful research compound. Its molecular formula is C31H25N3O7 and its molecular weight is 551.5 g/mol. The purity is usually 95%.

BenchChem offers high-quality (2R,3S,5R)-5-(4-Benzamido-2-oxopyrimidin-1(2H)-yl)-2-((benzoyloxy)methyl)-4-methylenetetrahydrofuran-3-yl benzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2R,3S,5R)-5-(4-Benzamido-2-oxopyrimidin-1(2H)-yl)-2-((benzoyloxy)methyl)-4-methylenetetrahydrofuran-3-yl benzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Application in COVID-19 Treatment Research

Specific Scientific Field

Pharmaceutical Sciences, Virology

Summary of the Application

Sofosbuvir, along with ledipasvir and paracetamol, has been proposed as a potential treatment for COVID-19 symptoms . This is due to Sofosbuvir’s ability to inhibit the RNA-dependent RNA polymerase (RdRp) of the hepatitis C virus (HCV), which shares a similar replication mechanism with SARS-CoV2 .

Methods of Application or Experimental Procedures

The research involved the use of a built-in spectrophotometer software to develop two spectrophotometric techniques for simultaneous determinations of Sofosbuvir, ledipasvir, and paracetamol . Ledipasvir was calculated using a zero-order absorption spectrum at wavelength maxima of 333 nm. Sofosbuvir and paracetamol were evaluated simultaneously using a first derivative spectrophotometer at 247.2 nm and 260.8 nm, respectively .

Results or Outcomes

The calibration graphs for Sofosbuvir, ledipasvir, and paracetamol are linear over ranges of concentrations of 8–60 µg/mL, 4–22 µg/mL, and 2–14 µg/mL, respectively . The methodologies were validated in accordance with some ICH standards .

Application in Pharmaceutical Quality Control

Specific Scientific Field

Pharmaceutical Sciences, Analytical Chemistry

Summary of the Application

A method has been developed and validated for the estimation of Sofosbuvir and its process-related impurity in bulk and pharmaceutical dosage forms . This method is simple, specific, precise, and accurate .

Methods of Application or Experimental Procedures

The chromatographic separation was achieved on Agilent Eclipse XDB-C18, 4.6 × 250 mm, 5 μm with mobile phase composed of 0.1% trifluoroacetic acid in 1000 ml of water:acetonitrile (50:50) using an isocratic mode of elution . Detection was made using UV detector at 260.0 nm and LC solution software for analysis of data .

Results or Outcomes

The linearity of calibration curve for Sofosbuvir in concentration range of 160-480 μg/ml was good . The curve was linear for its process related impurity (Phosphoryl) in concentration range of 10-30 μg/ml . There exists a good correlation between peak area and analyte concentration . Retention time for Sofosbuvir was found to be 3.674 min and its impurity was 5.704 min . The LOD for Sofosbuvir and its impurity was found to be 0.01% (0.04 μg) and 0.03% (0.12 μg) respectively . The LOQ for Sofosbuvir and its impurity was found to be 0.50% (0.125 μg) and 1.50% (0.375 μg) respectively .

properties

IUPAC Name |

[(2R,3S,5R)-5-(4-benzamido-2-oxopyrimidin-1-yl)-3-benzoyloxy-4-methylideneoxolan-2-yl]methyl benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H25N3O7/c1-20-26(41-30(37)23-15-9-4-10-16-23)24(19-39-29(36)22-13-7-3-8-14-22)40-28(20)34-18-17-25(33-31(34)38)32-27(35)21-11-5-2-6-12-21/h2-18,24,26,28H,1,19H2,(H,32,33,35,38)/t24-,26+,28-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYBGOHQHURYWRS-MAARLIENSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C1C(C(OC1N2C=CC(=NC2=O)NC(=O)C3=CC=CC=C3)COC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=C1[C@@H]([C@H](O[C@H]1N2C=CC(=NC2=O)NC(=O)C3=CC=CC=C3)COC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H25N3O7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

551.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2R,3S,5R)-5-(4-Benzamido-2-oxopyrimidin-1(2H)-yl)-2-((benzoyloxy)methyl)-4-methylenetetrahydrofuran-3-yl benzoate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethanol, 2,2'-[[4-[(2-bromo-6-chloro-4-nitrophenyl)azo]-3-chlorophenyl]imino]bis-](/img/structure/B105966.png)